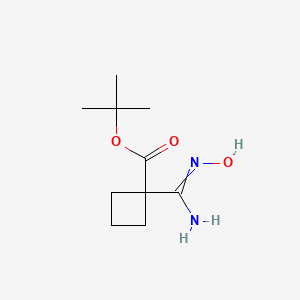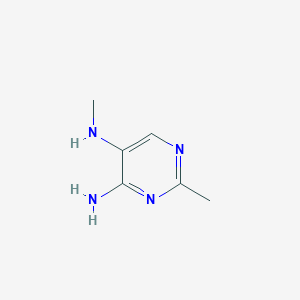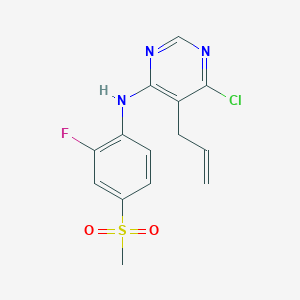
2-(chloromethyl)-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1H-perimidine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a perimidine ring structure with a chloromethyl group attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-perimidine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction forms the perimidine ring with the chloromethyl group at the second position . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-1H-perimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions include various substituted perimidine derivatives, which can have different functional groups replacing the chloromethyl group.
Applications De Recherche Scientifique
2-(Chloromethyl)-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1H-perimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-4(3H)-quinazolinone: This compound has a similar chloromethyl group but a different ring structure, leading to distinct chemical properties and applications.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another compound with a chloromethyl group, but with a benzoimidazole ring, which affects its reactivity and uses.
Uniqueness: 2-(Chloromethyl)-1H-perimidine is unique due to its specific ring structure and the position of the chloromethyl group. This configuration provides distinct reactivity and potential for forming various derivatives, making it valuable in diverse research fields.
Propriétés
Formule moléculaire |
C12H9ClN2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
2-(chloromethyl)-1H-perimidine |
InChI |
InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6H,7H2,(H,14,15) |
Clé InChI |
QDKSLOCROCTNPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)







